2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride
Overview
Description
“2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride” is a chemical compound with the CAS Number: 1240527-29-0 . It has a molecular weight of 290.15 . The IUPAC name for this compound is 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Molecular Structure Analysis
The molecular structure of “2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride” can be represented by the Inchi Code: 1S/C10H11N5O.2ClH/c11-5-10(16)14-8-1-3-9(4-2-8)15-7-12-6-13-15;;/h1-4,6-7H,5,11H2,(H,14,16);2*1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Anticancer Therapeutics
1,2,4-Triazole derivatives have shown promise as anticancer agents. They exhibit cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells. Compounds with this scaffold have demonstrated selectivity in targeting cancerous cells over normal cells, which is crucial for reducing side effects in chemotherapy .
Antifungal Medications
The triazole ring is a common feature in several antifungal drugs, such as fluconazole and itraconazole. These medications work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting their antifungal effects .
Hormonal Therapies
Triazole derivatives like letrozole and anastrozole contain the 1,2,4-triazole ring and are approved by the FDA for the treatment of breast cancer in postmenopausal women. They act as aromatase inhibitors, blocking the conversion of androgens to estrogens, which is a critical pathway in certain types of breast cancer .
Agricultural Chemicals
The triazole ring is also found in plant growth regulators like paclobutrazol. These compounds inhibit gibberellin biosynthesis, leading to stunted growth and increased resistance to environmental stressors in plants .
Electrochromic and Optical Devices
Spectroelectrochemical studies have explored the use of triazole derivatives in electrochromic and optical devices. These compounds can undergo reversible redox reactions, making them suitable for applications that require changes in color or light transmission properties .
Antimicrobial Agents
Triazole derivatives have been investigated for their antimicrobial properties. They hold potential in developing new antimicrobial agents that can address the growing concern of drug-resistant pathogens .
Coordination Chemistry
In coordination chemistry, triazoles serve as bridging ligands, forming complexes with various metals. These complexes have applications in catalysis, molecular recognition, and materials science .
Enzyme Inhibition
Triazole derivatives are studied for their ability to inhibit various enzymes. By binding to the active sites of enzymes, they can modulate biological pathways, which has implications in treating diseases where enzyme activity is dysregulated .
Safety and Hazards
properties
IUPAC Name |
2-amino-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O.2ClH/c11-5-10(16)14-8-1-3-9(4-2-8)15-7-12-6-13-15;;/h1-4,6-7H,5,11H2,(H,14,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFVRXSAGPCFQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)N2C=NC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.